molecular formula C10H9NO2S B12607491 2-[2-(Methanesulfonyl)ethenyl]benzonitrile CAS No. 918341-13-6

2-[2-(Methanesulfonyl)ethenyl]benzonitrile

Cat. No.: B12607491
CAS No.: 918341-13-6
M. Wt: 207.25 g/mol
InChI Key: SXPPTCALQYDMPH-UHFFFAOYSA-N
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Description

2-[2-(Methanesulfonyl)ethenyl]benzonitrile is an organic compound characterized by the presence of a benzonitrile group substituted with a methanesulfonyl group and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Methanesulfonyl)ethenyl]benzonitrile typically involves the reaction of benzonitrile with methanesulfonyl chloride and an appropriate base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

Benzonitrile+Methanesulfonyl ChlorideThis compound\text{Benzonitrile} + \text{Methanesulfonyl Chloride} \rightarrow \text{this compound} Benzonitrile+Methanesulfonyl Chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of specific solvents and catalysts to enhance yield and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Methanesulfonyl)ethenyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

2-[2-(Methanesulfonyl)ethenyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(Methanesulfonyl)ethenyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating reactions with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler analog without the methanesulfonyl and ethenyl groups.

    Methanesulfonyl Chloride: A related compound used in the synthesis of sulfonyl derivatives.

    Ethenylbenzonitrile: A compound with similar structural features but lacking the methanesulfonyl group.

Properties

CAS No.

918341-13-6

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

2-(2-methylsulfonylethenyl)benzonitrile

InChI

InChI=1S/C10H9NO2S/c1-14(12,13)7-6-9-4-2-3-5-10(9)8-11/h2-7H,1H3

InChI Key

SXPPTCALQYDMPH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C=CC1=CC=CC=C1C#N

Origin of Product

United States

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